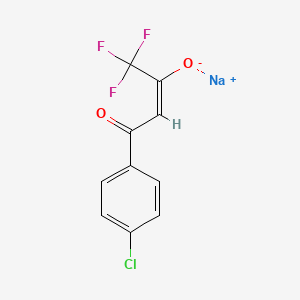
sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a useful research compound. Its molecular formula is C10H5ClF3NaO2 and its molecular weight is 272.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : Sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxo-2-buten-2-olate
- Molecular Formula : C10H6ClF3O2Na
- Molecular Weight : 292.61 g/mol
The biological activity of sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is primarily attributed to its ability to interact with various biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Antitumor Potential : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activity Data
1. Antioxidant and Anti-inflammatory Effects
A study investigated the effects of sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate in a model of neuroinflammation. The compound was administered to mice subjected to oxidative stress. Results indicated a significant reduction in markers of oxidative damage and inflammation in the brain tissues, suggesting its potential for neuroprotective applications.
2. Antitumor Activity
In vitro studies demonstrated that sodium (E)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of survival signals.
Research Findings
Recent research has highlighted the compound's multifaceted biological activities:
- Neuroprotection : The antioxidant properties contribute to neuroprotection against conditions like Alzheimer's disease.
- Cancer Therapy : Its ability to induce apoptosis presents opportunities for developing novel anticancer therapies.
Propiedades
Número CAS |
1007036-48-7 |
|---|---|
Fórmula molecular |
C10H5ClF3NaO2 |
Peso molecular |
272.58 g/mol |
Nombre IUPAC |
sodium;4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1 |
Clave InChI |
PXHYICZFLLLNIS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/[O-])Cl.[Na+] |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















